molecular formula C13H10BrN3 B1526194 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine CAS No. 955952-55-3

6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine

Cat. No. B1526194
M. Wt: 288.14 g/mol
InChI Key: KFRSXNZLXDIILD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine is a chemical compound with the empirical formula C13H9BrN2 . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine, can be achieved through a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .

Scientific Research Applications

Carcinogenic Properties in Cooked Food

A key area of research regarding imidazo[1,2-a]pyridines, specifically 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), relates to its formation during the cooking process of meat and fish. Studies have found PhIP to be mutagenic to bacteria and cultured mammalian cells. It has been identified as a carcinogen, particularly causing colon and mammary carcinomas in animal models. This compound is abundantly present in cooked meat and fish and may have implications for human colon and breast malignancies (Ito et al., 1991).

Synthesis and Pharmaceutical Application

Research has been conducted on the synthesis of various derivatives of 2-phenylimidazo[1,2-a]pyridines for potential pharmaceutical applications. One study synthesized a series of these compounds, evaluating their anti-inflammatory and analgesic activities. Among these, a specific derivative, 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid, was found to exhibit significant anti-inflammatory properties (Di Chiacchio et al., 1998).

Chemical Synthesis Techniques

A study on the synthesis of disubstituted 3-phenylimidazo[1,2-a]pyridines has shown promising results. This study developed a protocol for synthesizing these compounds with high yields. The use of commercially available substrates, simplicity of a metal-free one-pot synthesis, and scalability are notable advantages of this protocol. Such synthesis methods contribute to the broader applicability of these compounds in scientific research and pharmaceutical development (Roslan et al., 2016).

Corrosion Inhibition

An imidazo[1,2-a]pyridine derivative, specifically 2-(4-Bromo-phenyl)-2,3-dihydro-imidazo[1,2-a] pyridine-3-yl methylene]-phenyl-amine (BDIPMA), was investigated as a corrosion inhibitor for carbon steel in saline solution. This study utilized potentiometric polarization measurements and supported a physical adsorption mechanism. It highlights the potential application of such compounds in material science, especially in corrosion prevention (Kubba & Al-Joborry, 2020).

Future Directions

Imidazo[1,2-a]pyridines, including 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine, have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . They have potential applications in the treatment of various diseases, including tuberculosis . Therefore, future research could focus on exploring these potential applications and improving the synthesis methods.

properties

IUPAC Name

6-bromo-2-phenylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3/c14-10-6-7-11-16-12(13(15)17(11)8-10)9-4-2-1-3-5-9/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRSXNZLXDIILD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine
Reactant of Route 6
6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine

Citations

For This Compound
3
Citations
K Yakoub, S Jung, C Sattler, H Damerow… - Journal of Medicinal …, 2018 - ACS Publications
δ-Selective compounds 1 and 2 (DS1, compound 22; DS2, compound 16) were introduced as functionally selective modulators of δ-containing GABA type A receptors (GABA A R). In …
Number of citations: 24 pubs.acs.org
A Shaabani, E Soleimani, A Maleki - Tetrahedron Letters, 2006 - Elsevier
3-Aminoimidazo[1,2-a]pyridines have been synthesized in good to excellent yields in the presence of the ionic liquid 1-butyl-3-methylimidazolium bromide [bmim]Br, the reaction workup …
Number of citations: 174 www.sciencedirect.com
A Shaabani, A Maleki - Monatshefte für Chemie-Chemical Monthly, 2007 - Springer
Imidazo[1,2-a]azine derivatives are synthesized by a one-pot three-component reaction of an 2-aminoazine, an aldehyde, and trimethylsilylcyanide in the presence of 1-n-butyl-3-…
Number of citations: 28 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.